Chrysin 6-C-arabinoside 8-C-glucoside

Catalog No.
S1943480
CAS No.
M.F
C26H28O13
M. Wt
548.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chrysin 6-C-arabinoside 8-C-glucoside

Product Name

Chrysin 6-C-arabinoside 8-C-glucoside

IUPAC Name

5,7-dihydroxy-2-phenyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one

Molecular Formula

C26H28O13

Molecular Weight

548.5 g/mol

InChI

InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)16-20(33)15(25-22(35)17(30)11(29)8-37-25)19(32)14-10(28)6-12(38-24(14)16)9-4-2-1-3-5-9/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1

InChI Key

NZZNHGSHLAHPCG-VYUBKLCTSA-N

SMILES

Array

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O

Chrysin 6-C-arabinoside 8-C-glucoside has been reported in Scutellaria baicalensis with data available.

Chrysin 6-C-arabinoside 8-C-glucoside (CAS 185145-33-9) is a specialized di-C-glycosylflavone characterized by the attachment of an arabinose moiety at the C-6 position and a glucose moiety at the C-8 position of the chrysin core . In industrial and academic procurement, it is primarily sourced as a high-purity analytical reference standard for the quality control of medicinal plant extracts, such as Leptadenia hastata and Scutellaria baicalensis, and as a potent, structurally specific α-glucosidase inhibitor for metabolic research [1]. The compound exhibits reliable solubility in DMSO, methanol, and pyridine, facilitating its seamless integration into standard UHPLC-DAD and LC-MS workflows .

Substituting Chrysin 6-C-arabinoside 8-C-glucoside with crude flavonoid mixtures or its closely related structural isomer, Chrysin 6-C-glucoside 8-C-arabinoside (CAS 185145-34-0), fundamentally compromises analytical resolution and biological assay reproducibility . In UHPLC-MS profiling, these positional isomers exhibit distinct retention times and fragmentation patterns that are critical for the precise quantification of plant extract constituents [1]. Furthermore, in functional assays, the specific positioning of the arabinose and glucose moieties dictates binding affinity to target enzymes; reversing these sugar positions significantly alters α-glucosidase inhibitory potency . Consequently, procurement of the exact 6-C-arabinosyl-8-C-glucosyl isomer is mandatory to ensure accurate standardization of herbal formulations and reliable baseline data.

Superior α-Glucosidase Inhibition Compared to the 6-C-Glucosyl-8-C-Arabinosyl Isomer

In comparative bioassays evaluating the anti-diabetic potential of di-C-glycosylflavones, Chrysin 6-C-arabinoside 8-C-glucoside demonstrates significantly higher potency than its structural isomer . Quantitative analysis reveals that Chrysin 6-C-arabinoside 8-C-glucoside achieves an IC50 of 4.6 μg/mL against α-glucosidase, whereas Chrysin 6-C-glucoside 8-C-arabinoside requires a concentration of 13.5 μg/mL to achieve the same inhibitory effect .

Evidence Dimensionα-Glucosidase Inhibition (IC50)
Target Compound Data4.6 μg/mL
Comparator Or BaselineChrysin 6-C-glucoside 8-C-arabinoside (13.5 μg/mL)
Quantified Difference~2.9-fold higher inhibitory potency
ConditionsIn vitro α-glucosidase inhibition assay

Buyers screening for potent natural α-glucosidase inhibitors must procure this specific isomer to maximize bioassay response and avoid the nearly 3-fold drop in efficacy associated with the reverse-glycosylated analog.

Precise UHPLC-DAD Quantification in Plant Extract Quality Control

For the holistic quality assessment of Leptadenia hastata, Chrysin 6-C-arabinoside 8-C-glucoside serves as an indispensable quantitative marker [1]. Using an optimized UHPLC-DAD method, researchers successfully resolved and quantified this compound alongside its isomer. Across six batches of plant samples, the concentration of Chrysin 6-C-arabinoside 8-C-glucoside was precisely determined to range from 85.13 to 119.3 μg/g, distinctly differentiated from Chrysin 6-C-glucoside 8-C-arabinoside (99.82–129.4 μg/g) [1].

Evidence DimensionExtract Concentration Range (UHPLC-DAD Quantification)
Target Compound Data85.13–119.3 μg/g
Comparator Or BaselineChrysin 6-C-glucoside 8-C-arabinoside (99.82–129.4 μg/g)
Quantified DifferenceDistinct baseline quantification ranges establishing non-overlapping marker profiles
ConditionsUHPLC-DAD analysis of Leptadenia hastata samples

Procurement of the pure standard is essential for analytical chemists to accurately calibrate UHPLC equipment and independently verify the batch-to-batch consistency of traditional medicinal plant extracts.

Distinctive CID Fragmentation in Negative Ion Mode UHPLC-Q-TOF/MS

In advanced structural profiling using UHPLC coupled with quadruple time-of-flight tandem mass spectrometry (UHPLC-Q-TOF/MS), Chrysin 6-C-arabinoside 8-C-glucoside yields a specific collision-induced dissociation (CID) spectrum in negative ion mode [1]. The distinct fragment ion attribution allows for unambiguous differentiation from its 6-C-glucosyl-8-C-arabinosyl counterpart, ensuring accurate peak assignment in complex biological matrices where these isomers frequently co-elute [1].

Evidence DimensionMass Spectrometric Identification
Target Compound DataSpecific negative mode CID fragment ion spectrum
Comparator Or BaselineChrysin 6-C-glucoside 8-C-arabinoside and complex matrix background
Quantified DifferenceUnambiguous structural elucidation via unique fragmentation pathways
ConditionsUHPLC-Q-TOF/MS in negative ion mode

Laboratories developing high-resolution MS libraries require this exact standard to map fragmentation pathways and prevent misidentification of structurally similar C-glycosides in metabolomics studies.

Quality Control and Standardization of Herbal Medicines

As a validated analytical marker, Chrysin 6-C-arabinoside 8-C-glucoside is critical for the UHPLC-DAD and LC-MS/MS standardization of extracts from Leptadenia hastata and Scutellaria baicalensis [1]. Procurement of the high-purity standard ensures accurate calibration curves, enabling manufacturers to verify batch-to-batch consistency and comply with stringent regulatory requirements for botanical drug products [1].

High-Throughput Screening for Anti-Diabetic Therapeutics

Due to its potent α-glucosidase inhibitory activity, this compound is an excellent positive control or lead structure in screening assays targeting metabolic disorders . It provides a reliable baseline for evaluating the structure-activity relationships (SAR) of modified flavonoids, specifically highlighting the impact of sugar moiety positioning on enzyme binding affinity.

Development of High-Resolution Mass Spectrometry Libraries

Analytical laboratories building comprehensive metabolomics databases utilize this compound to establish reference collision-induced dissociation (CID) spectra [1]. Its inclusion is vital for training software algorithms to automatically distinguish between closely related di-C-glycosylflavone isomers in complex food or plant matrices based on subtle differences in fragmentation patterns [1].

XLogP3

-1.8

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

9

Exact Mass

548.15299094 Da

Monoisotopic Mass

548.15299094 Da

Heavy Atom Count

39

Dates

Last modified: 08-16-2023

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